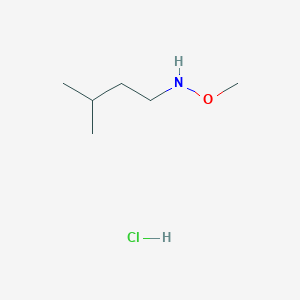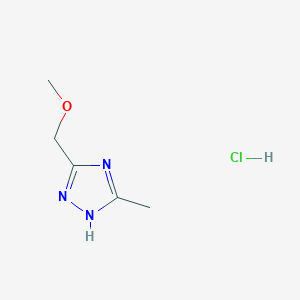
5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride
描述
5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a chemical compound with the molecular formula C13H18ClN3S and a molecular weight of 283.82 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopic techniques. The 1H NMR and 13C NMR spectra were recorded in CDCl3 on a Bruker AV-300, AV-500 and DRX-600 NMR spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 283.82 g/mol. Other properties such as melting point, IR spectrum, and NMR data were reported in the literature .科学研究应用
合成与表征
苯并噻唑衍生物,包括与 5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride 相似的结构,经常因其药理特性而被合成和表征。例如,苯并噻唑和吡唑以其有效的药理活性而闻名,导致合成新化合物用于各种筛选。这些化合物通常在多相过程中合成,涉及不同的官能团,并使用红外、1H-NMR 和质谱等光谱数据进行表征 (Raparla 等人,2013).
抗菌活性
一些苯并噻唑衍生物,在结构上与 this compound 相关,已被合成并评估其抗菌特性。这些化合物经常进行结构修饰,以增强其对各种细菌和真菌菌株的抗菌功效。抗菌活性通常在体外进行评估,结构修饰旨在优化治疗潜力 (Patel、Agravat 和 Shaikh,2011).
抗胆碱酯酶特性
一些带有哌嗪部分的苯并噻唑衍生物已被研究其潜在的抗胆碱酯酶特性。这些研究涉及新化合物的合成及其抑制乙酰胆碱酯酶(一种参与神经传递的关键酶)的能力的评估。目标是识别可以调节乙酰胆碱酯酶活性的化合物,这在阿尔茨海默病等疾病中很重要 (Mohsen 等人,2014).
抗癌活性
某些苯并噻唑衍生物已被合成并评估其抗癌特性。这些化合物的合成通常涉及创建一系列衍生物,然后针对各种癌细胞系进行测试。目标是识别具有有效抗癌活性的化合物,为进一步的药物开发和优化奠定基础 (Al-Soud 等人,2010).
未来方向
作用机制
Target of Action
Similar compounds have been known to interact with dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions.
Mode of Action
It’s known that similar compounds act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.
Biochemical Pathways
By acting on dopamine and serotonin receptors, it can be inferred that this compound may influence the dopaminergic and serotonergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, sleep, and cognition .
Pharmacokinetics
The compound’s molecular weight is 28382 , which is within the range that generally allows for good bioavailability.
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, it can be inferred that this compound may modulate the activity of these neurotransmitters, potentially influencing mood, sleep, appetite, and other physiological processes .
生化分析
Biochemical Properties
5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting substrate affinity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in cell growth, differentiation, or apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting the production and utilization of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic fluxes and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding these processes is essential for optimizing the use of this compound in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-9-7-10(2)12-11(8-9)15-13(17-12)16-5-3-14-4-6-16;/h7-8,14H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIQVHXEIUWQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCNCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820604-20-3 | |
| Record name | Benzothiazole, 5,7-dimethyl-2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)







amine hydrochloride](/img/structure/B1433123.png)
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
